![molecular formula C7H10N4O2 B2443400 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid CAS No. 89897-37-0](/img/structure/B2443400.png)
2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid
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Overview
Description
AMPP is a pyrimidine-based amino acid. It has garnered attention in scientific research due to its potential in various fields.
Scientific Research Applications
Molecular Adducts and Structural Characterization
Research has shown that molecular adducts involving pyrimidine derivatives, such as 2-aminopyrimidine, have been prepared and characterized to understand their crystal structures and potential applications in materials science. These studies provide insights into how such compounds can form complexes with other molecules, which is crucial for designing new materials with specific properties (Lynch et al., 1998).
Tautomerization Reactions
The interaction of pyrimidine derivatives with acetic acid has been explored, demonstrating how such compounds undergo amino-imino tautomerization reactions. This process is significant in the study of molecular dynamics and reactivity, offering valuable information for the development of chemical sensors and understanding biological processes (Kitamura et al., 2005).
Cyanoacetylation Reactions
The reactivity of pyrimidine derivatives towards cyanoacetic acid and acetic anhydride has been investigated, highlighting methods for functionalizing such compounds. This research aids in the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science (Quiroga et al., 2008).
Synthesis of Derivatives and Antimicrobial Activities
The synthesis of Schiff's base derivatives from pyrimidine compounds and their antimicrobial activities have been studied. Such research is fundamental for discovering new antimicrobial agents and understanding the structural requirements for biological activity (Sabry et al., 2013).
Mechanism of Action
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may interact with biological targets involved in these diseases.
Mode of Action
It’s known that similar compounds, like 2-aminopyrimidine derivatives, can inhibit immune-activated nitric oxide production . This suggests that 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid might interact with its targets to modulate immune responses.
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide production , which is a key player in various biochemical pathways, including immune response and inflammation.
Result of Action
Related compounds have been shown to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have similar effects.
properties
IUPAC Name |
2-[(4-amino-6-methylpyrimidin-2-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(8)11-7(10-4)9-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGMBOMGKNWYDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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